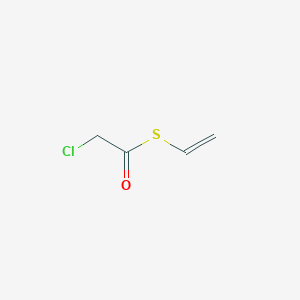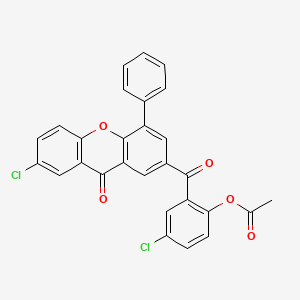
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Xanthen-Kern, Phenylgruppen und Chlorsubstituenten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat beinhaltet typischerweise mehrstufige organische Reaktionen. Eine übliche Methode umfasst die folgenden Schritte:
Bildung des Xanthen-Kerns: Dies kann durch die Kondensation von Phthalsäureanhydrid mit Resorcin unter sauren Bedingungen erreicht werden.
Einführung von Chlorsubstituenten: Chlorierungsreaktionen unter Verwendung von Reagenzien wie Thionylchlorid oder Phosphorpentachlorid können Chlorgruppen an bestimmten Positionen am Xanthen-Kern einführen.
Acetylierung: Der letzte Schritt beinhaltet die Acetylierung der Phenylgruppe unter Verwendung von Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können an den Chlorsubstituenten auftreten, wobei Nucleophile wie Amine oder Thiole die Chlorgruppen ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Ammoniak in Ethanol für nucleophile Substitution.
Hauptprodukte
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Phenylderivaten.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird wegen seines Xanthen-Kerns auf sein Potenzial als fluoreszierende Sonde untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Herstellung von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Der Xanthen-Kern kann mit DNA intercalieren, deren Funktion stören und zu potenziellen krebshemmenden Wirkungen führen. Darüber hinaus kann die Verbindung bestimmte Enzyme hemmen, was zu ihren entzündungshemmenden Eigenschaften beiträgt.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The xanthene core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, contributing to its anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-nitroanilin: Eine weitere Verbindung mit einem Chlor- und Nitrosubstituenten, die in nichtlinearen optischen Anwendungen verwendet wird.
Einzigartigkeit
4-Chlor-2-(7-Chlor-9-oxo-4-phenyl-9H-xanthen-2-carbonyl)phenylacetat ist einzigartig aufgrund seiner Kombination aus einem Xanthen-Kern und mehreren Chlorsubstituenten, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
142739-37-5 |
|---|---|
Molekularformel |
C28H16Cl2O5 |
Molekulargewicht |
503.3 g/mol |
IUPAC-Name |
[4-chloro-2-(7-chloro-9-oxo-4-phenylxanthene-2-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C28H16Cl2O5/c1-15(31)34-24-9-7-18(29)13-21(24)26(32)17-11-20(16-5-3-2-4-6-16)28-23(12-17)27(33)22-14-19(30)8-10-25(22)35-28/h2-14H,1H3 |
InChI-Schlüssel |
MKVSNQRSZSSXDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CC3=C(C(=C2)C4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
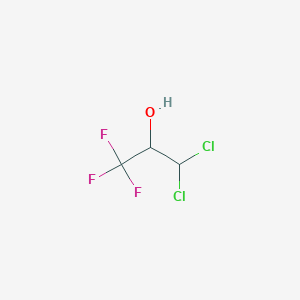
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
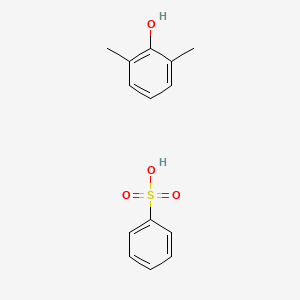

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
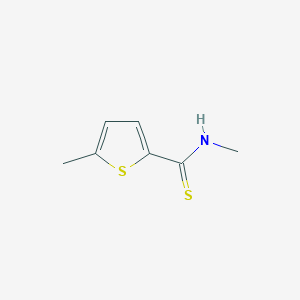
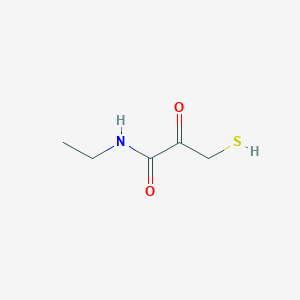
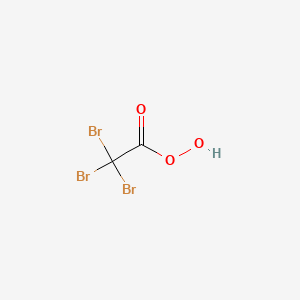
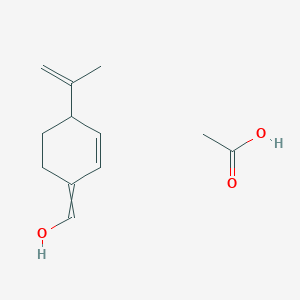
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
